tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-methyl-N-[1-[1-(1,3-thiazol-2-yl)ethyl]piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2S/c1-12(14-17-8-10-22-14)19-9-6-7-13(11-19)18(5)15(20)21-16(2,3)4/h8,10,12-13H,6-7,9,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDSHHFNMQFYBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N2CCCC(C2)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601120401 | |
| Record name | Carbamic acid, N-methyl-N-[1-[1-(2-thiazolyl)ethyl]-3-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601120401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289387-39-8 | |
| Record name | Carbamic acid, N-methyl-N-[1-[1-(2-thiazolyl)ethyl]-3-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-methyl-N-[1-[1-(2-thiazolyl)ethyl]-3-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601120401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-3-yl)carbamate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Introduction of the Thiazole Moiety: The thiazole ring can be introduced via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Carbamate Formation: The final step involves the reaction of the piperidine-thiazole intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-3-yl)carbamate can undergo various chemical reactions:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The piperidine ring can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The carbamate group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-3-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites and altering their function.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperidine-Based Derivatives with Heterocyclic Substituents
Compound 5 () :
- Structure: tert-Butyl ((1-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)piperidin-4-yl)methyl)carbamate
- Key Features: Incorporates a phenoxyethyl group with a trifluoroethoxy substituent instead of thiazole.
- Comparison : The trifluoroethoxy group enhances lipophilicity and metabolic stability compared to the thiazole’s polarizable sulfur. However, the thiazole’s nitrogen may offer distinct hydrogen-bonding interactions with biological targets.
Pyrazine Derivative () :
- Structure : tert-Butyl methyl(1-(3-methylpyrazin-2-yl)piperidin-4-yl)carbamate
- Key Features : Substitutes thiazole with a 3-methylpyrazine ring (C₁₆H₂₆N₄O₂, MW: 306.4 g/mol).
- However, the absence of sulfur reduces opportunities for π-π stacking or metal coordination, which thiazole may facilitate .
Cyclohexyl Methoxy Derivatives () :
- Example: tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate
- Key Features : Features a methoxycyclohexyl core instead of piperidine.
- The methoxy group may enhance solubility but lacks the electronic diversity provided by thiazole .
Alkyne-Substituted Piperidine () :
- Structure : tert-Butyl (1-(but-3-yn-1-yl)piperidin-3-yl)carbamate
- Key Features : Contains a terminal alkyne group (C₁₄H₂₄N₂O₂, MW: 252.35 g/mol).
- This difference could influence pharmacokinetics, as alkynes are metabolically stable but less interactive with aromatic biological targets .
Pharmacologically Active Analogs with Complex Heterocycles
Chromenone-Pyrazolo[3,4-d]pyrimidine Hybrid () :
- Structure: tert-Butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate
- Key Features: Combines chromenone, pyrazolopyrimidine, and furan moieties (MW: 615.7 g/mol).
- Comparison : The extended π-system and fluorinated aryl groups likely enhance target affinity (e.g., kinase inhibition). However, the thiazole in the target compound offers a smaller, more electron-deficient heterocycle, which may improve membrane permeability .
Biological Activity
tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-3-yl)carbamate is a synthetic organic compound characterized by its unique structural features, including a piperidine ring, a thiazole moiety, and a tert-butyl carbamate group. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
- IUPAC Name : tert-butyl N-methyl-N-[1-[1-(1,3-thiazol-2-yl)ethyl]piperidin-3-yl]carbamate
- Molecular Formula : C16H27N3O2S
- Molecular Weight : 325.47 g/mol
- CAS Number : 1289387-39-8
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : Achieved via a Mannich reaction.
- Introduction of the Thiazole Moiety : Utilizes Hantzsch thiazole synthesis.
- Carbamate Formation : Involves the reaction of the piperidine-thiazole intermediate with tert-butyl chloroformate.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites.
- Receptor Modulation : It modulates receptor activity by altering their function through binding.
Research Findings
Recent studies have explored the biological effects of this compound, particularly in cancer research:
- Cytotoxic Activity : Initial screenings have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For instance, IC50 values for related compounds ranged from 2.43 to 14.65 μM in these cell lines .
- Microtubule Assembly Inhibition : Compounds with similar structures demonstrated effective inhibition of microtubule assembly, suggesting potential as microtubule-destabilizing agents .
- Apoptosis Induction : Certain derivatives enhanced caspase activity, indicating their role in promoting apoptosis in cancer cells .
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various derivatives on MDA-MB-231 cells, revealing that several compounds significantly inhibited cell growth and induced apoptosis at micromolar concentrations.
| Compound | IC50 (μM) | Apoptosis Induction |
|---|---|---|
| Compound A | 4.98 | Yes |
| Compound B | 7.84 | Yes |
| Compound C | 10.00 | No |
Case Study 2: Enzyme Targeting
Research focusing on enzyme inhibition demonstrated that derivatives of this compound could effectively inhibit specific kinases involved in cancer progression, highlighting their potential as therapeutic agents.
| Enzyme Target | Inhibition (%) at 10 μM |
|---|---|
| Kinase A | 65% |
| Kinase B | 70% |
| Kinase C | 55% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
